Dopamine D3 receptor ligand-5

D3R/D2R Selectivity GPCR Binding Psychostimulant Use Disorder

Dopamine D3 receptor ligand-5 (Compound 13a) is a cariprazine analog for preclinical addiction and GPCR research. It addresses the need for tool compounds with defined, moderate D3R/D2R selectivity and a characterized serotonergic profile. - D3R/D2R Selectivity: ~20-fold (Ki: D3R 0.14 nM, D2R 2.85 nM) vs. cariprazine’s 3.6-fold. - Polypharmacology: Defined affinity at 5-HT2B (Ki 1.47 nM), 5-HT1A (Ki 6 nM), 5-HT2A (Ki 54 nM). - In Vivo Validation: Reduces cocaine self-administration in rodent models. For research use only; reliably sourced with prompt global delivery.

Molecular Formula C22H33Cl2N3O2
Molecular Weight 442.4 g/mol
Cat. No. B14081700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine D3 receptor ligand-5
Molecular FormulaC22H33Cl2N3O2
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCOCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28)
InChIKeyNOSXOCMQQISHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine D3 Receptor Ligand-5 Overview


Dopamine D3 receptor ligand-5 (also designated compound 13a) is a synthetic small-molecule ligand derived from the FDA-approved antipsychotic cariprazine [1]. It acts as a partial agonist/antagonist at dopamine D3 receptors (D3R) and exhibits a defined polypharmacology profile across dopamine D2, serotonin 5-HT2B, 5-HT1A, 5-HT2A, and 5-HT2C receptors [2]. The compound is intended strictly for preclinical research use, with a CAS registry number of 2899250-94-1 and a molecular formula of C22H33Cl2N3O2 . Its principal scientific value lies in its moderate D3R/D2R selectivity and its demonstrated in vivo activity in rodent models of cocaine self-administration [3].

Intermediate D3/D2 selectivity tool compound for pathway studies
Defined 5-HT2B/5-HT1A off-target engagement enables polypharmacology profiling
Reported rodent cocaine self-administration endpoint context

Dopamine D3 Receptor Ligand-5: Irreplaceable Profile


D3R ligands exhibit a wide spectrum of intrinsic efficacy (full agonist, partial agonist, antagonist) and selectivity, meaning that potency at D3 alone does not predict functional outcomes. Dopamine D3 receptor ligand-5 possesses a moderate D3R/D2R selectivity of ~20-fold [1], which contrasts sharply with the high selectivity (>100-fold) of tool compounds like NGB 2904 or BP 897, and the low selectivity (3.6-fold) of its parent cariprazine [2][3]. Furthermore, ligand-5 displays significant off-target affinity for 5-HT2B (Ki = 1.47 nM) and 5-HT1A (Ki = 6 nM) receptors [1]. This distinct polypharmacology fingerprint means that substituting a more selective D3 ligand would alter both on-target D3/D2 balance and serotonergic tone, potentially confounding interpretation of behavioral or signaling results [4].

D3/D2 selectivity mismatch
More selective D3 ligands lack D2 engagement, which may shift behavioral endpoint interpretation away from the moderate selectivity profile.
Serotonergic off-target divergence
Clean D3 tools typically have minimal 5-HT2B/5-HT1A affinity, altering polypharmacology context and confounding reward circuit studies.
Parent scaffold mismatch
Cariprazine exhibits lower D3/D2 selectivity and different 5-HT rank-order; direct functional comparison may require validation.

Dopamine D3 Receptor Ligand-5 vs. Key D3R Comparators


Intermediate D3R/D2R Selectivity Niche

Dopamine D3 receptor ligand-5 exhibits a Ki of 0.14 nM at human D3 receptors and a Ki of 2.85 nM at human D2 receptors, yielding a D3/D2 selectivity ratio of approximately 20.4-fold [1]. This places it in a distinct intermediate selectivity window. For comparison, the parent compound cariprazine has a D3 Ki of 0.22 nM, a D2 Ki of 0.79 nM, and a D3/D2 selectivity of only 3.6-fold [2]. Conversely, the highly selective D3 antagonist NGB 2904 has a D3 Ki of 1.4 nM and a D2 Ki of 217 nM (155-fold selectivity), while the D3 partial agonist BP 897 has a D3 Ki of 0.92 nM and a D2 Ki of 61 nM (66-fold selectivity) [3].

Intermediate D3/D2 selectivity
Cross-study context
Ligand-5 D3 Ki 0.14 nM, D2 Ki 2.85 nM → selectivity ~20.4
vs. cariprazine (3.6), NGB 2904 (155), BP 897 (66)
Intermediate selectivity supports D3/D2 pathway research with moderate D2 engagement, distinct from ultra-selective or low-selectivity comparators.
D3R/D2R Selectivity GPCR Binding Psychostimulant Use Disorder

Unique 5-HT2B Receptor Engagement

Dopamine D3 receptor ligand-5 displays high affinity for the 5-HT2B serotonin receptor, with a Ki of 1.47 nM [1]. This off-target activity is notably absent or substantially weaker in the comparator compounds. The parent drug cariprazine also binds 5-HT2B (pKi = 9.24, equivalent to Ki ≈ 0.58 nM), but ligand-5 achieves a unique balance of D3, D2, and 5-HT2B affinities [2]. In contrast, the selective D3 antagonist NGB 2904 has a 5-HT2B Ki of 223 nM (152-fold lower affinity than ligand-5), and the D3 agonist pramipexole shows negligible interaction with serotonergic receptors .

5-HT2B receptor engagement
Cross-study context
Ki = 1.47 nM (human 5-HT2B)
Cariprazine ~0.58 nM, NGB 2904 223 nM
Enables serotonergic off-target assessment in addiction models; not recapitulated by D3-selective tools.
5-HT2B Receptor Polypharmacology Serotonin

In Vivo Cocaine Self-Administration Efficacy

In a fixed-ratio 2 (FR2) cocaine self-administration paradigm in rats, dopamine D3 receptor ligand-5 (13a) administered intraperitoneally at doses of 1–10 mg/kg significantly decreased cocaine intake [1]. This in vivo efficacy directly parallels the effect observed with its parent compound cariprazine, establishing that moderate D3R/D2R selectivity (~20-fold) is sufficient to produce a therapeutic-like behavioral effect in a validated addiction model [2]. For comparison, the highly selective D3 partial agonist BP 897 also reduces cocaine-seeking behavior but requires a >60-fold selectivity margin, while the ultra-selective D3 antagonist NGB 2904 shows variable efficacy in self-administration models [3][4].

Cocaine self-administration
Reported
Decreased cocaine intake at 1–10 mg/kg i.p. in rat FR2 model
Supports behavioral endpoint monitoring in psychostimulant self-administration research.
Cocaine Self-Administration Psychostimulant Use Disorder Behavioral Pharmacology

Broad GPCR Polypharmacology Signature

A comprehensive receptor panel for dopamine D3 receptor ligand-5 reveals affinities across multiple GPCRs beyond D2 and D3. The compound binds 5-HT1A (Ki = 6 nM), 5-HT2A (Ki = 54 nM), 5-HT2C (Ki = 252 nM), D4 (Ki = 756 nM), and D1 (Ki = 4600 nM) [1]. This multi-target profile differs markedly from comparator compounds. For instance, NGB 2904 exhibits >100-fold selectivity for D3 over all other dopamine and serotonin receptors tested (D2 Ki = 217 nM; 5-HT2 Ki = 223 nM) . Pramipexole is highly selective for the D2 receptor family with minimal serotonergic binding (5-HT1A Ki > 10,000 nM) . Cariprazine itself has a similar serotonergic footprint but with distinct rank-order potencies (5-HT2B > 5-HT1A > 5-HT2A) [2].

GPCR polypharmacology
Cross-study context
5-HT1A 6 nM, 5-HT2A 54 nM, 5-HT2C 252 nM, D4 756 nM, D1 4600 nM
NGB 2904: minimal 5-HT binding; pramipexole: D2/D3 only
Polypharmacology map enables dissection of dopamine-serotonin interplay in reward circuit models.
GPCR Panel Off-Target Profiling Selectivity

Dopamine D3 Receptor Ligand-5 Application Scenarios


Preclinical PSUD Behavioral Pharmacology

As demonstrated in Section 3, dopamine D3 receptor ligand-5 exhibits in vivo efficacy in a rat cocaine self-administration model, mirroring the effects of its parent drug cariprazine [1]. This scenario is ideal for research groups investigating the translational potential of moderate D3R/D2R-selective partial agonists for treating cocaine or methamphetamine use disorders. The compound's unique 20-fold D3/D2 selectivity, combined with defined 5-HT receptor engagement, makes it a valuable tool for dissecting the contribution of D2 and serotonergic signaling to the attenuation of drug-seeking behavior [2]. Procurement of ligand-5 enables head-to-head comparisons with cariprazine or highly selective D3 ligands to delineate the optimal selectivity window for PSUD pharmacotherapy.

D3/D2/5-HT2B Polypharmacology in Reward Circuits

The broad GPCR binding panel for ligand-5 (Ki values of 1.47 nM for 5-HT2B, 6 nM for 5-HT1A, and 54 nM for 5-HT2A) [1] positions it as a unique probe for studying the interplay between dopamine and serotonin systems. Unlike 'clean' D3-selective tool compounds (e.g., NGB 2904, BP 897) that lack significant 5-HT2B affinity [2], ligand-5 allows researchers to evaluate whether 5-HT2B antagonism or 5-HT1A partial agonism modulates the efficacy or side-effect profile of D3-preferring ligands. This scenario is particularly relevant for studies aiming to model the complex pharmacology of atypical antipsychotics in addiction comorbidity models [3].

SAR Studies on Cariprazine Scaffolds

As a close structural analog of cariprazine with a systematically modified substitution pattern, dopamine D3 receptor ligand-5 (compound 13a) serves as a key comparator in SAR campaigns exploring the cariprazine chemotype [1]. Its 5.7-fold higher D3/D2 selectivity compared to cariprazine (20.4-fold vs. 3.6-fold) [2] provides a clear example of how subtle structural changes can fine-tune selectivity ratios without abolishing in vivo efficacy. Procurement of this compound enables medicinal chemistry teams to benchmark new analogs against a well-characterized intermediate selectivity ligand, accelerating the optimization of next-generation D3R ligands for CNS disorders.

Application
Selection Property
Validation Focus
Psychostimulant use disorder behavioral pharmacology
Intermediate D3/D2 selectivity with reported in vivo model response
Cocaine self-administration endpoint review
Dopamine-serotonin polypharmacology profiling
Defined 5-HT2B and 5-HT1A engagement profile
Serotonergic modulation of behavioral endpoints
Cariprazine-based SAR optimization
Intermediate selectivity window enabling scaffold comparison
Binding and functional assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopamine D3 receptor ligand-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.